molecular formula C18H19FN2O2 B11107487 N-(2,6-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

N-(2,6-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B11107487
M. Wt: 314.4 g/mol
InChI Key: CMXAQIKGZAMRBP-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a phenyl ring substituted with methyl groups at the 2 and 6 positions, a fluorophenethyl group, and an ethanediamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenylamine and 4-fluorophenethylamine.

    Formation of Intermediate: The amines are reacted with ethyl chloroformate to form the corresponding carbamates.

    Coupling Reaction: The carbamates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ethanediamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.

    Continuous Flow Reactors: Where the reactants are continuously fed into the reactor and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-DIMETHYLPHENYL)-N-(4-CHLOROPHENETHYL)ETHANEDIAMIDE
  • N-(2,6-DIMETHYLPHENYL)-N-(4-METHOXYPHENETHYL)ETHANEDIAMIDE

Uniqueness

N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE is unique due to the presence of the fluorine atom in the phenethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide

InChI

InChI=1S/C18H19FN2O2/c1-12-4-3-5-13(2)16(12)21-18(23)17(22)20-11-10-14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

CMXAQIKGZAMRBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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